molecular formula C23H24O4 B14486319 6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran) CAS No. 65998-54-1

6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)

Cat. No.: B14486319
CAS No.: 65998-54-1
M. Wt: 364.4 g/mol
InChI Key: FMHZGDPFBUYYKR-UHFFFAOYSA-N
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Description

6,6’-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran) is a complex organic compound characterized by its unique structure, which includes two benzofuran rings connected by a pentane-1,5-diylbis(oxy) linker

Preparation Methods

The synthesis of 6,6’-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran) typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Rings: The benzofuran rings are synthesized through cyclization reactions involving appropriate precursors.

    Linking the Benzofuran Rings: The two benzofuran rings are then linked using a pentane-1,5-diylbis(oxy) linker. This step often involves etherification reactions under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow synthesis and catalytic processes.

Chemical Reactions Analysis

6,6’-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran rings, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

6,6’-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 6,6’-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran) exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

When compared to similar compounds, 6,6’-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran) stands out due to its unique linker and the presence of two benzofuran rings. Similar compounds include:

Properties

CAS No.

65998-54-1

Molecular Formula

C23H24O4

Molecular Weight

364.4 g/mol

IUPAC Name

3-methyl-6-[5-[(3-methyl-1-benzofuran-6-yl)oxy]pentoxy]-1-benzofuran

InChI

InChI=1S/C23H24O4/c1-16-14-26-22-12-18(6-8-20(16)22)24-10-4-3-5-11-25-19-7-9-21-17(2)15-27-23(21)13-19/h6-9,12-15H,3-5,10-11H2,1-2H3

InChI Key

FMHZGDPFBUYYKR-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C=CC(=C2)OCCCCCOC3=CC4=C(C=C3)C(=CO4)C

Origin of Product

United States

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